molecular formula C26H17NO6 B357791 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide CAS No. 919739-48-3

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B357791
CAS No.: 919739-48-3
M. Wt: 439.4g/mol
InChI Key: JREPBIJLUXTRGX-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C26H17NO6 and its molecular weight is 439.4g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO6/c1-14-6-8-16-18(12-23(28)32-21(16)10-14)25-24(17-4-2-3-5-19(17)33-25)27-26(29)15-7-9-20-22(11-15)31-13-30-20/h2-12H,13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREPBIJLUXTRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide (CAS Number: 919739-48-3) is a synthetic compound characterized by a complex structure that integrates coumarin, benzofuran, and benzodioxole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H17NO6C_{26}H_{17}NO_{6} with a molecular weight of 439.4 g/mol. The compound's structure is depicted as follows:

Structure N 2 7 methyl 2 oxo 2H chromen 4 yl 1 benzofuran 3 yl 1 3 benzodioxole 5 carboxamide\text{Structure }\text{N 2 7 methyl 2 oxo 2H chromen 4 yl 1 benzofuran 3 yl 1 3 benzodioxole 5 carboxamide}
PropertyValue
Molecular FormulaC26H17NO6
Molecular Weight439.4 g/mol
CAS Number919739-48-3

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to coumarins and their derivatives. The specific compound has shown promise in various in vitro and in vivo models.

In Vitro Studies

Research indicates that derivatives of coumarins exhibit selective cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various coumarin derivatives, it was found that certain analogs had IC50 values in the nanomolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For example:

CompoundCell LineIC50 (μM)
Compound AMCF-70.21
N-[2-(7-methyl...MCF-7Not reported
Compound BHepG20.49

These findings suggest that modifications to the coumarin structure can enhance biological activity against cancer cells.

The underlying mechanisms through which this compound exhibits its anticancer effects may involve:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
  • Topoisomerase Inhibition : Interference with DNA replication processes.

In Vivo Studies

In vivo studies have further substantiated the anticancer efficacy of this compound. For instance, a study involving xenograft models showed that treatment with related coumarin derivatives resulted in significant tumor size reduction and increased survival rates among treated mice.

Table 2: In Vivo Efficacy Results

CompoundTumor ModelDose (mg/kg)Survival Increase (%)
N-[2-(7-methyl...Xenograft (MCF7)1073.47
Compound CEhrlich Ascites20Not reported

Preparation Methods

Chromenone (Coumarin) Synthesis

The 7-methyl-2-oxo-2H-chromen-4-yl subunit is typically synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For example, 7-methyl-4-hydroxycoumarin is prepared by reacting ethyl acetoacetate with resorcinol in concentrated sulfuric acid at 0–5°C, yielding the chromenone core in ~85% efficiency. Methylation at the 7-position is achieved using methyl iodide under basic conditions.

Benzofuran Ring Formation

The benzofuran scaffold is constructed via cyclization of 2-hydroxyacetophenone derivatives. A common approach involves treating 2-hydroxy-3-iodoacetophenone with Pd(PPh₃)₄ and CuI in DMF to form the benzofuran ring through Sonogashira coupling, followed by intramolecular cyclization. Alternatively, Perkin rearrangement of 3-bromocoumarins under microwave irradiation (250W, 80°C, 5 minutes) generates benzofuran-2-carboxylic acids in >95% yield, which are later converted to carboxamides.

Amide Bond Formation and Coupling

Carboxamide Synthesis

The 1,3-benzodioxole-5-carboxamide group is introduced via Schotten-Baumann reaction between 1,3-benzodioxole-5-carbonyl chloride and the amine-functionalized benzofuran-chromenone intermediate. Reaction conditions (THF, 0°C, triethylamine) yield the amide bond with 78–92% efficiency.

Table 1: Amidation Reaction Optimization

Amine PrecursorAcylating AgentSolventYield (%)
3-Aminobenzofuran-chromenone1,3-Benzodioxole-5-carbonyl chlorideTHF88
3-Aminobenzofuran1,3-Benzodioxole-5-carbonyl chlorideDCM72

Directed C–H Arylation

Recent advances employ Pd-catalyzed C–H functionalization to streamline coupling. Using 8-aminoquinoline as a directing group, aryl iodides are coupled at the C3 position of benzofuran under Pd(OAc)₂ catalysis (DMA, 110°C, 24 hours), achieving 80–95% yields. This method circumvents pre-functionalized intermediates, enhancing atom economy.

Multi-Step Synthetic Routes

Sequential Assembly Protocol

A representative synthesis involves four stages:

  • Chromenone synthesis : Pechmann condensation (resorcinol + ethyl acetoacetate → 7-methyl-4-hydroxycoumarin).

  • Benzofuran functionalization : Iodination at C3, followed by Sonogashira coupling with terminal alkynes.

  • Amidation : Schotten-Baumann reaction with 1,3-benzodioxole-5-carbonyl chloride.

  • Global deprotection : Acidic cleavage of protecting groups (TFA/CH₂Cl₂, 0°C).

Table 2: Key Intermediate Yields

StepIntermediateYield (%)
Chromenone formation7-Methyl-4-hydroxycoumarin85
Benzofuran iodination3-Iodobenzofuran-chromenone76
Sonogashira couplingAlkyne-functionalized intermediate82
Final amidationTarget compound88

Microwave-Assisted Perkin Rearrangement

Microwave irradiation significantly accelerates the Perkin rearrangement step. Reacting 3-bromocoumarin with NaOH/EtOH under microwaves (5 minutes, 80°C) produces benzofuran-2-carboxylic acid, which is then converted to the carboxamide via mixed anhydride formation (ClCO₂Et, N-methylmorpholine).

Stereochemical and Regiochemical Considerations

Regioselective Halogenation

Bromination at C6 of the chromenone ring is achieved using N-bromosuccinimide (NBS) in acetonitrile under microwaves (80°C, 5 minutes), ensuring >90% regioselectivity. This step is critical for subsequent functionalization.

Transamidation Strategies

Transamidation of N-acyl-Boc-carbamates enables late-stage diversification. Treatment with TFA removes the Boc group, exposing the amine for coupling with 1,3-benzodioxole-5-carboxylic acid using HATU/DIEA in DMF.

Comparative Analysis of Methods

Traditional vs. Microwave-Assisted Synthesis

ParameterTraditional MethodMicrowave Method
Reaction time3–24 hours5–30 minutes
Yield (%)70–8590–99
Energy consumptionHighLow

Cost and Scalability

  • Pd-catalyzed C–H arylation reduces precursor costs but requires expensive catalysts.

  • Perkin rearrangement offers scalability (>100g) with minimal purification.

Challenges and Optimization Opportunities

Byproduct Formation

Competing esterification during amidation is mitigated by using anhydrous conditions and molecular sieves.

Catalytic Efficiency

Pd leaching in C–H functionalization remains a concern; immobilized Pd catalysts (e.g., Pd@MOF) are under investigation to enhance recyclability .

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